molecular formula C20H17N5O4S B11481583 methyl 4-[8-amino-7-cyano-2-(ethylamino)-5-oxo-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridin-6-yl]benzoate

methyl 4-[8-amino-7-cyano-2-(ethylamino)-5-oxo-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridin-6-yl]benzoate

Cat. No.: B11481583
M. Wt: 423.4 g/mol
InChI Key: UOSOGIOLRZWVET-UHFFFAOYSA-N
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Description

Methyl 4-[8-amino-7-cyano-2-(ethylamino)-5-oxo-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridin-6-yl]benzoate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[8-amino-7-cyano-2-(ethylamino)-5-oxo-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridin-6-yl]benzoate involves multiple steps, starting from readily available precursors. The key steps typically include the formation of the pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridine core, followed by the introduction of the benzoate moiety. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[8-amino-7-cyano-2-(ethylamino)-5-oxo-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridin-6-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents at specific positions on the molecule.

Scientific Research Applications

Chemistry

In chemistry, methyl 4-[8-amino-7-cyano-2-(ethylamino)-5-oxo-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridin-6-yl]benzoate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivities and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its multiple functional groups suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its structure suggests that it might exhibit activity against certain diseases or conditions, although further research would be needed to confirm this.

Industry

In industrial applications, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its unique properties might make it suitable for use in coatings, adhesives, or other specialized products.

Mechanism of Action

The mechanism of action of methyl 4-[8-amino-7-cyano-2-(ethylamino)-5-oxo-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridin-6-yl]benzoate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 4-[8-amino-7-cyano-2-(ethylamino)-5-oxo-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridin-6-yl]benzoate include other pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridine derivatives, as well as compounds with similar functional groups such as amino, cyano, and benzoate moieties.

Uniqueness

What sets this compound apart is its specific combination of functional groups and the unique structure of the pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridine core. This combination of features may confer unique reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H17N5O4S

Molecular Weight

423.4 g/mol

IUPAC Name

methyl 4-[12-amino-11-cyano-4-(ethylamino)-8-oxo-13-oxa-3-thia-5,7-diazatricyclo[7.4.0.02,6]trideca-1(9),2(6),4,11-tetraen-10-yl]benzoate

InChI

InChI=1S/C20H17N5O4S/c1-3-23-20-25-17-15(30-20)14-13(18(26)24-17)12(11(8-21)16(22)29-14)9-4-6-10(7-5-9)19(27)28-2/h4-7,12H,3,22H2,1-2H3,(H2,23,24,25,26)

InChI Key

UOSOGIOLRZWVET-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC2=C(S1)C3=C(C(C(=C(O3)N)C#N)C4=CC=C(C=C4)C(=O)OC)C(=O)N2

Origin of Product

United States

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